Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

Description

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a synthetic organic compound characterized by an ethyl ester backbone functionalized with a 4-methoxybenzylamino group and a hydrochloride counterion. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of bioactive molecules such as kinase inhibitors and antimicrobial agents . The compound’s structure combines a polar aminoacetate moiety with a lipophilic 4-methoxybenzyl group, enabling solubility in both aqueous and organic media. While its commercial availability is currently discontinued , its synthesis typically involves alkylation of ethyl bromoacetate derivatives with 4-methoxybenzylamine under basic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt .

Properties

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10;/h4-7,13H,3,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYLMUSXOMCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies, including case studies and relevant data tables.

Chemical Structure and Properties

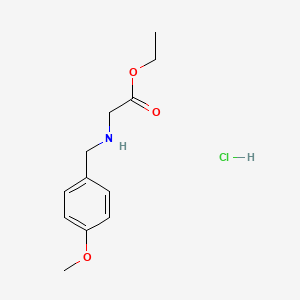

This compound is characterized by the following structural formula:

This compound features a methoxybenzyl group, which is believed to influence its biological properties significantly.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various synthesized compounds found that derivatives similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against Bacteria | Activity Type |

|---|---|---|

| Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 5.64 (S. aureus) | Antibacterial |

| Ethyl (4-methoxybenzyl)aminoacetate | 8.33 (E. faecalis) | Antibacterial |

| Ethyl 2-aminoacetate | 13.40 (P. aeruginosa) | Antibacterial |

The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations at which bacterial growth is inhibited. The compound showed promising results particularly against Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

The anticancer potential of this compound has also been investigated, with findings suggesting its effectiveness in inhibiting cancer cell proliferation. A specific study highlighted that compounds with similar structural characteristics were able to induce apoptosis in cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on MDA-MB-231 (a triple-negative breast cancer cell line). The results indicated a significant reduction in cell viability with an IC50 value of approximately .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 20 | Induction of apoptosis |

| A549 (lung cancer) | 25 | Cell cycle arrest |

| HeLa (cervical cancer) | 30 | Inhibition of proliferation |

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to either inhibition of growth in microbial pathogens or induction of apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride can be synthesized through several methods, often involving the reaction of 4-methoxybenzylamine with ethyl chloroacetate followed by hydrolysis and salt formation. The synthesis pathways typically emphasize efficiency and yield, employing various solvents and catalysts to optimize the reaction conditions.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential for development as an antibacterial agent .

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound may possess antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Assays conducted on various concentrations of synthesized compounds revealed significant inhibition of parasite growth, highlighting its potential as a therapeutic agent in treating parasitic infections .

Neurological Disorders

This compound has been investigated for its neuroprotective effects. Certain studies suggest that it may modulate neurotransmitter systems or inhibit neuroinflammation, making it a candidate for further research in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Cancer Research

The compound has also been evaluated within the context of cancer research. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms that require further elucidation. The structure-activity relationship studies indicate that modifications to the methoxy group can significantly affect biological activity, providing insights for drug design .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride belongs to a class of aminoacetate esters with structural modifications on the aromatic ring and alkyl chain. Below is a detailed comparison with analogous compounds, supported by experimental data and research findings:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Modifications and Reactivity: The 4-methoxybenzyl group in the target compound enhances electron-donating properties compared to the 2-methoxyphenyl analog, influencing its reactivity in nucleophilic substitutions . The ethyl ester moiety offers better hydrolytic stability than methyl esters, as seen in Ethyl 2-(4-aminophenoxy)acetate, which requires reflux conditions for reduction reactions .

Synthetic Pathways: Ethyl 2-((4-methoxybenzyl)amino)acetate HCl is synthesized via alkylation of ethyl bromoacetate derivatives (e.g., ), whereas Ethyl 2-(4-aminophenoxy)acetate involves nitro reduction using Fe/NH4Cl . Methyl amino(2-methoxyphenyl)acetate HCl is prepared via multi-component reactions with allylamine and isocyanides, highlighting divergent synthetic strategies .

Physicochemical Properties: The hydrochloride salt form improves crystallinity and shelf-life compared to freebase analogs like 2-((4-methoxybenzyl)amino)acetic acid .

Biological Relevance: The target compound’s 4-methoxybenzyl group is associated with enhanced blood-brain barrier penetration in related kinase inhibitors, unlike the 4-aminophenoxy derivative, which targets peripheral enzymes . Methyl amino(2-methoxyphenyl)acetate HCl derivatives exhibit analgesic activity, underscoring the pharmacological impact of positional isomerism .

Research Implications and Limitations

- Gaps in Data: Melting points and detailed pharmacokinetic profiles for Ethyl 2-((4-methoxybenzyl)amino)acetate HCl remain unreported, limiting direct comparisons.

- Opportunities: Structural analogs like Ethyl 2-(dibenzylamino)acetate could be optimized for improved bioavailability via salt formation or ester hydrolysis .

Preparation Methods

Alkylation Method

- Reaction Overview : 4-methoxybenzylamine reacts with ethyl chloroacetate or ethyl bromoacetate under basic conditions to form ethyl 2-((4-methoxybenzyl)amino)acetate.

- Conditions : Typically, a base such as potassium carbonate is used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Mechanism : The nucleophilic amine attacks the electrophilic carbon in the haloacetate, displacing the halide and forming the aminoacetate ester.

- Hydrochloride Salt Formation : The intermediate amine-ester is then treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

- Straightforward reaction setup.

- High yields with proper stoichiometry and reaction time.

- Avoids complex purification steps if controlled properly.

Reductive Amination Method

- Reaction Overview : 4-methoxybenzylamine is reacted with an aldehyde derivative (such as 4-methoxybenzaldehyde) and ethyl aminoacetate hydrochloride in the presence of a reducing agent.

- Reducing Agents : Sodium borohydride (NaBH4) or catalytic hydrogenation can be used to reduce the imine intermediate to the amine.

- Salt Formation : After reductive amination, the product is converted into the hydrochloride salt by treatment with HCl.

- Allows formation of the amine bond directly from aldehydes.

- Can provide high purity products.

- Useful when starting materials are aldehydes rather than haloacetates.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-methoxybenzylamine + ethyl chloroacetate, K2CO3, DMF, RT to reflux | Ethyl 2-((4-methoxybenzyl)amino)acetate (free base) | Alkylation step |

| 2 | Treatment with HCl in ethanol or ether | Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride | Salt formation, precipitation |

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | Room temperature to reflux (25-80°C) | Higher temperature can increase reaction rate but may cause side reactions |

| Solvent | DMF, THF, ethanol | Polar aprotic solvents favor alkylation; ethanol used for salt precipitation |

| Base | Potassium carbonate (K2CO3) | Neutralizes HCl formed, promotes nucleophilicity |

| Molar Ratio | Amine:haloacetate ≈ 1:1 to 1:1.2 | Slight excess of haloacetate can drive reaction to completion |

| Reaction Time | 4-12 hours | Longer time improves conversion, but excessive time may degrade product |

| HCl Concentration | Saturated ethanolic HCl or aqueous HCl | Ensures complete salt formation and crystallization |

Characterization and Purity Assessment

- NMR Spectroscopy : Confirms the presence of aromatic protons (δ 6.8–7.3 ppm), methoxy group (δ ~3.8 ppm), ethyl ester signals (triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm), and amine methylene protons.

- Mass Spectrometry (MS) : Confirms molecular ion peak consistent with the compound’s formula.

- Infrared Spectroscopy (IR) : Shows characteristic ester C=O stretch (~1730 cm⁻¹) and amine hydrochloride N-H stretches (~2500–3000 cm⁻¹).

- Purity : High purity (>95%) is achievable without chromatographic separation by controlling reaction conditions and recrystallization from appropriate solvents.

Research Findings and Comparative Notes

- A patent for a structurally related compound (ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride) describes a similar reductive amination followed by salt formation, highlighting advantages such as short reaction time, high yield, and no need for column chromatography, which can be extrapolated to the 4-methoxybenzyl analogue.

- Bench-scale syntheses confirm the alkylation of 4-methoxybenzylamine with ethyl chloroacetate in DMF with potassium carbonate, followed by HCl treatment, as a reliable route.

- Alternative methods involving Schiff base formation and reduction have been reported, but alkylation remains the most straightforward and scalable approach.

- Careful control of reaction parameters minimizes side reactions and maximizes product quality.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation | 4-methoxybenzylamine + ethyl chloroacetate + K2CO3 | DMF or THF, RT to reflux, 4-12 h | Simple, high yield, scalable | Requires careful base control |

| Reductive Amination | 4-methoxybenzylamine + aldehyde + NaBH4 or H2/Pd-C | Mild conditions, 1-6 h | High purity, direct amine formation | More steps, requires reducing agent |

| Salt Formation | HCl in ethanol or ether | Room temp to reflux, 1-3 h | Easy isolation of pure salt | Use of corrosive HCl |

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride?

Methodological Answer: The compound is typically synthesized via amidation or alkylation reactions. A common approach involves reacting 4-methoxybenzylamine with ethyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF or THF) to form the amine-acetate intermediate. Subsequent treatment with HCl yields the hydrochloride salt . Alternative routes may use Schiff base formation followed by reduction (e.g., NaBH) to stabilize the amine group before salt formation .

Key Reaction Steps:

- Alkylation :

- Hydrochloride Formation :

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the presence of the 4-methoxybenzyl group (aromatic protons at δ 6.8–7.3 ppm, methoxy singlet at δ ~3.8 ppm) and the ethyl ester (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H] for CHNO) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~2500–3000 cm (amine hydrochloride N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by protonation states or solvent effects?

Methodological Answer: Protonation of the amine in the hydrochloride salt can shift NMR signals. To mitigate:

- Use deuterated solvents (e.g., DO or DMSO-d) to stabilize the ionic form.

- Adjust pH with NaOD or DCl in DO to standardize protonation .

- Compare free base and salt spectra to assign peaks accurately .

Data Contradiction Example:

| Condition | δ (N-H) | δ (Ester CH) |

|---|---|---|

| Free base | 2.8 ppm | 4.1 ppm |

| Hydrochloride | 3.5 ppm | 4.3 ppm |

Q. What strategies optimize yield and purity during hydrochloride salt formation?

Methodological Answer:

- Anhydrous Conditions : Use dry ether or THF to avoid hydrolysis of the ester group during HCl gas introduction .

- Recrystallization : Purify the salt using ethanol/ether mixtures (e.g., 1:3 v/v) to remove unreacted starting materials .

- Yield Optimization : Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and adjust stoichiometry (1.1–1.2 eq HCl) .

Q. How is this compound utilized in drug discovery, particularly in structure-activity relationship (SAR) studies?

Methodological Answer: The 4-methoxybenzyl group enhances lipophilicity and target binding in drug candidates. Applications include:

- Intermediate for Anticancer Agents : Coupling with imidazole or pyridine moieties to modulate kinase inhibition .

- Peptide Mimetics : The ethyl ester acts as a prodrug moiety, hydrolyzed in vivo to release active carboxylic acids .

Q. Example Protocol :

React the hydrochloride with Boc-protected amino acids using EDC/HOBt.

Deprotect with TFA to generate free amines for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.